2-(3,4-difluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
2-(3,4-difluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based small molecule featuring a carboxamide group at position 6, a 3,4-difluorophenyl substituent at position 2, and a 4-methoxyphenyl group at position 7.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O3/c1-29-11-5-3-10(4-6-11)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)9-2-7-12(20)13(21)8-9/h2-8H,1H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIHRBGGNXKJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several purine-6-carboxamide derivatives, differing primarily in substituent patterns. Below is a comparative analysis based on substituent effects, synthesis, and inferred properties:
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Physicochemical Properties
- Fluorine vs. Methoxy Groups : The 3,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy-rich analogs (e.g., ). Fluorine’s electronegativity may improve binding affinity in hydrophobic enzyme pockets, whereas methoxy groups increase solubility through polar interactions .
- Positional Isomerism : The 2-fluorophenyl substituent in versus the 3,4-difluorophenyl in the target compound may alter steric interactions in biological targets. Ortho-substituents (e.g., 2-methoxy in ) could impose torsional strain, reducing conformational flexibility.
Inferred Bioactivity Trends
- Conversely, hydroxylated analogs (e.g., ) may exhibit improved solubility but reduced CNS penetration due to higher polarity.
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